molecular formula C11H19N3 B13309701 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13309701
M. Wt: 193.29 g/mol
InChI Key: GJEUVHBUVHZIPC-UHFFFAOYSA-N
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Description

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group attached to the ethyl chain, a methyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyclopentylethyl)-1H-pyrazol-5-amine: Lacks the methyl group at the fourth position.

    4-Methyl-1H-pyrazol-5-amine: Lacks the cyclopentylethyl group.

    3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazole: Lacks the amine group at the fifth position.

Uniqueness

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of its cyclopentylethyl group, methyl group, and amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)7-6-9-4-2-3-5-9/h9H,2-7H2,1H3,(H3,12,13,14)

InChI Key

GJEUVHBUVHZIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CCC2CCCC2

Origin of Product

United States

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